molecular formula C17H23NO4 B14471312 But-2-enedioic acid;4-(4-ethylphenyl)piperidine CAS No. 67765-06-4

But-2-enedioic acid;4-(4-ethylphenyl)piperidine

Cat. No.: B14471312
CAS No.: 67765-06-4
M. Wt: 305.4 g/mol
InChI Key: FVDZXIJDVIOBLA-UHFFFAOYSA-N
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Description

But-2-enedioic acid;4-(4-ethylphenyl)piperidine is a compound that combines the structural features of but-2-enedioic acid and 4-(4-ethylphenyl)piperidine. The piperidine moiety is a six-membered heterocyclic ring containing one nitrogen atom, which is a common structure in many biologically active compounds. The but-2-enedioic acid component is a dicarboxylic acid, which can participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of but-2-enedioic acid;4-(4-ethylphenyl)piperidine typically involves the reaction of 4-(4-ethylphenyl)piperidine with but-2-enedioic acid under specific conditions. One common method is the use of a Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

But-2-enedioic acid;4-(4-ethylphenyl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

But-2-enedioic acid;4-(4-ethylphenyl)piperidine has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of but-2-enedioic acid;4-(4-ethylphenyl)piperidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The compound can also modulate signaling pathways such as STAT-3, NF-κB, and PI3K/Akt, which are crucial for cell survival and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

But-2-enedioic acid;4-(4-ethylphenyl)piperidine is unique due to its specific combination of but-2-enedioic acid and 4-(4-ethylphenyl)piperidine, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.

Properties

CAS No.

67765-06-4

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

but-2-enedioic acid;4-(4-ethylphenyl)piperidine

InChI

InChI=1S/C13H19N.C4H4O4/c1-2-11-3-5-12(6-4-11)13-7-9-14-10-8-13;5-3(6)1-2-4(7)8/h3-6,13-14H,2,7-10H2,1H3;1-2H,(H,5,6)(H,7,8)

InChI Key

FVDZXIJDVIOBLA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2CCNCC2.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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